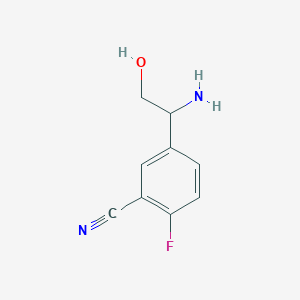
5-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile: is a chemical compound that features a benzene ring substituted with an amino group, a hydroxyl group, a fluorine atom, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable benzene derivative, followed by the introduction of the nitrile group through a nucleophilic substitution reaction. The amino and hydroxyl groups can be introduced via reductive amination and subsequent hydroxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine group under suitable conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of fluorinated aromatic compounds on biological systems. Its structural features make it a candidate for investigating enzyme interactions and metabolic pathways.
Medicine: Potential applications in medicinal chemistry include the development of pharmaceuticals. The compound’s functional groups can be modified to enhance biological activity or reduce toxicity, making it a valuable scaffold for drug design.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The nitrile group may participate in nucleophilic addition reactions, further influencing the compound’s activity.
Comparison with Similar Compounds
5-(1-Amino-2-hydroxyethyl)pentopyranose: Similar in having an amino and hydroxyl group but differs in the ring structure and absence of fluorine and nitrile groups.
®-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride: Shares the amino and hydroxyl groups but lacks the fluorine and nitrile groups.
Uniqueness: 5-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile is unique due to the presence of both a fluorine atom and a nitrile group on the benzene ring. These functional groups confer distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C9H9FN2O |
|---|---|
Molecular Weight |
180.18 g/mol |
IUPAC Name |
5-(1-amino-2-hydroxyethyl)-2-fluorobenzonitrile |
InChI |
InChI=1S/C9H9FN2O/c10-8-2-1-6(9(12)5-13)3-7(8)4-11/h1-3,9,13H,5,12H2 |
InChI Key |
FKZFXJWXWWLLQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






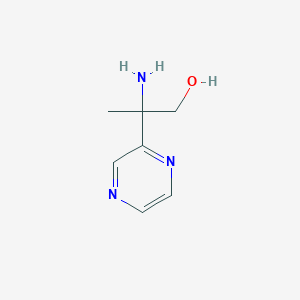
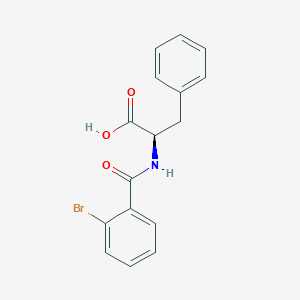
![1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide](/img/structure/B13612773.png)

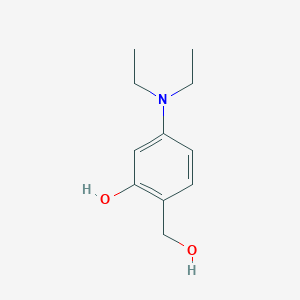
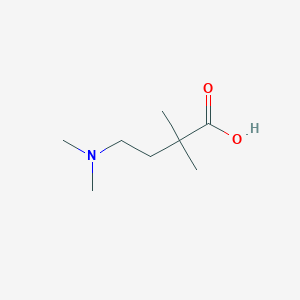
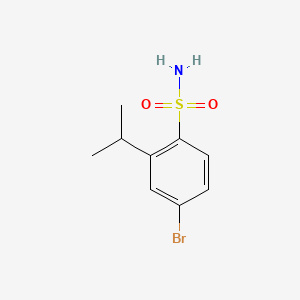

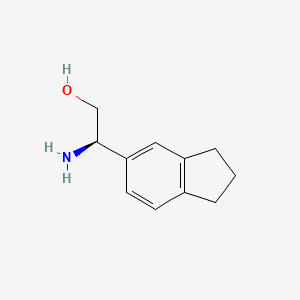
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-hydroxycyclohexyl)carbamoyl]butanoic acid](/img/structure/B13612807.png)
